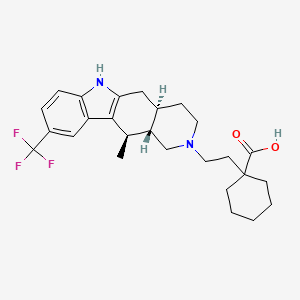

AMG-076 free base

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AMG-076 free base is a potent and selective MCHR1 antagonist.

Wissenschaftliche Forschungsanwendungen

AMG-076 is a selective and orally bioavailable small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1) . Research has shown its potential in managing obesity and related metabolic conditions . AMG-076 was initially developed by Amgen, Inc., but its global research and development status is currently discontinued .

Scientific Research Applications

- MCHR1 Antagonist AMG-076 functions as an antagonist of MCHR1, a receptor that regulates food intake . It selectively binds to MCHR1 to block the effects of melanin-concentrating hormone (MCH) .

- Obesity Management Studies in mouse models of obesity have demonstrated that AMG-076 can reduce body weight gain in wild-type mice but not in knockout mice lacking the MCHR1 receptor . This weight reduction is associated with decreased food intake and increased energy expenditure .

- Metabolic Improvements Research indicates that AMG-076 can improve metabolic phenotypes, including increased glucose tolerance and insulin sensitivity .

- Energy Expenditure AMG 076 has been shown to increase oxygen consumption in mice, indicating higher energy expenditure .

Preclinical Studies and Data

- Selectivity and Potency AMG-076 demonstrates high selectivity for MCHR1 over other receptors, with an IC50 value exceeding 2000 nmol/L for 64 targets, except for 5HT2C . The Ki for 5HT2C was 1120 ± 59 nmol/L, which is still >1000-fold higher than that for MCHR1 . It displaces $$125I]-MCH with a Ki of 0.6 ± 0.10 nM and inhibits MCH-induced Ca2+ mobilization in HEK293-MCHR1 cells with an IC50 of 1.2 ± 0.26 nmol/L .

- Effects on Body Weight and Food Intake In studies involving mice on a high-fat diet, AMG-076 treatment resulted in a dose-related reduction in weight gain in wild-type mice, but not in MCHR1(−/−) mice . This reduction in body weight gain was associated with reduced fat mass accumulation, without a loss of lean mass .

- Increased Energy Expenditure Data from studies show that AMG-076 treatment in MCHR1(+/+) mice was associated with a significant increase in oxygen consumption compared to vehicle-treated MCHR1(+/+) mice .

Other related compounds

Analyse Chemischer Reaktionen

Limitations in Available Sources

The provided materials do not contain any references to AMG-076 free base . Key gaps include:

-

No structural or mechanistic data : None of the sources describe the synthesis, degradation, or metabolic pathways of AMG-076.

-

Lack of analytical methods : No spectroscopic, chromatographic, or computational studies specific to AMG-076 are cited.

-

Irrelevant compound focus : The closest match in the sources is AMG 193 , a PRMT5 inhibitor discussed in one study , but this is a distinct compound.

Potential Research Pathways

To address the query comprehensively, the following approaches would be required:

-

Structural Analysis :

-

Identify AMG-076’s molecular formula and functional groups (e.g., acidic/basic moieties, redox-active centers).

-

Analyze potential sites of reactivity (e.g., hydrolysis, oxidation, or metabolic breakdown).

-

-

Reaction Mechanisms :

-

Experimental Validation :

-

Data Table Construction :

Example framework for reaction energy barriers (adapted from prodrug studies ):

| Reaction Type | Reaction Barrier (ΔG‡) | Method | Solvation Effects |

|---|---|---|---|

| Hydrolysis | Data not available | DFT/CASCI | DD-COSMO model |

| Oxidation | Data not available | Quantum VQE | Water solvation |

Eigenschaften

CAS-Nummer |

693823-79-9 |

|---|---|

Molekularformel |

C26H33F3N2O2 |

Molekulargewicht |

462.5 g/mol |

IUPAC-Name |

1-[2-[(4aR,11R,11aS)-11-methyl-9-(trifluoromethyl)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]ethyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C26H33F3N2O2/c1-16-20-15-31(12-10-25(24(32)33)8-3-2-4-9-25)11-7-17(20)13-22-23(16)19-14-18(26(27,28)29)5-6-21(19)30-22/h5-6,14,16-17,20,30H,2-4,7-13,15H2,1H3,(H,32,33)/t16-,17-,20-/m1/s1 |

InChI-Schlüssel |

WAOZNBXSEVIAGX-MBOZVWFJSA-N |

SMILES |

CC1C2CN(CCC2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O |

Isomerische SMILES |

C[C@@H]1[C@H]2CN(CC[C@@H]2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O |

Kanonische SMILES |

CC1C2CN(CCC2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

693823-79-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AMG-076 free base |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.